molecular formula C10H9BrN2O B8655120 4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol

4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol

Cat. No. B8655120
M. Wt: 253.09 g/mol
InChI Key: SEYJLRQGGCQGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H9BrN2O/c11-9-5-12-13(7-9)6-8-1-3-10(14)4-2-8/h1-5,7,14H,6H2

InChI Key

SEYJLRQGGCQGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-1H-pyrazole (500 mg, 3.40 mmol), 4-(chloromethyl)phenyl acetate (659 mg, 3.57 mmol), and potassium carbonate (1.18 g, 8.50 mmol) was diluted with DMF (5 mL) at ambient temperature. The reaction mixture was heated to 40° C. for 4 hours. The reaction mixture was then diluted with sodium hydroxide (2.0 M in water, 3.40 mL, 6.80 mmol) and stirred for an additional 30 minutes at 40° C. The reaction mixture was then cooled to ambient temperature and diluted with ethyl acetate (200 mL) and saturated aqueous ammonium chloride solution (50 mL). The organic layer was separated and washed with water (50 mL) and then brine (25 mL). The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product residue. The crude product residue was purified by column chromatography on silica (0-100% ethyl acetate/hexanes) to afford 4-((4-bromo-1H-pyrazol-1-yl)methyl)phenol. MS ESI calc'd. for C10H10BrN2O [M+H]+ 253 and 255. found 253 and 255. 1H NMR (500 MHz, DMSO-d6) δ 9.45 (s, 1H), 7.98 (s, 1H), 7.51 (s, 1H), 7.08 (d, J=8.5 Hz, 2H), 6.69 (dd, J=7.0 Hz, 2.0 Hz, 2H), 5.14 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
659 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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